molecular formula C14H13O2P B8328907 (Diphenyl-phosphinoyl)-acetaldehyde CAS No. 43186-12-5

(Diphenyl-phosphinoyl)-acetaldehyde

Cat. No.: B8328907
CAS No.: 43186-12-5
M. Wt: 244.22 g/mol
InChI Key: SIFPDCIZQFYTIX-UHFFFAOYSA-N
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Description

(Diphenyl-phosphinoyl)-acetaldehyde is an organophosphorus compound characterized by a phosphinoyl (P=O) group attached to an acetaldehyde backbone, with two phenyl substituents on the phosphorus atom. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a ligand or catalyst in asymmetric reactions. The electron-withdrawing nature of the phosphinoyl group enhances the electrophilicity of the aldehyde moiety, facilitating nucleophilic additions or condensations.

Properties

CAS No.

43186-12-5

Molecular Formula

C14H13O2P

Molecular Weight

244.22 g/mol

IUPAC Name

2-diphenylphosphorylacetaldehyde

InChI

InChI=1S/C14H13O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

SIFPDCIZQFYTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • (Diphenyl-phosphinoyl)-acetaldehyde: Contains a phosphinoyl group (P=O) bound to the aldehyde carbon and two phenyl groups. This structure enhances stability and modifies reactivity compared to simpler aldehydes.
  • Phenyl Acetaldehyde Dimethyl Acetal : Features an acetal-protected aldehyde (two methoxy groups) and a benzene ring. The acetal group stabilizes the compound against oxidation and volatility, making it suitable for flavoring agents .
  • Acetaldehyde : A simple aldehyde (CH₃CHO) with high volatility and reactivity, widely studied in fermentation (e.g., wine production) and atmospheric chemistry .

Reactivity and Stability

  • (Diphenyl-phosphinoyl)-acetaldehyde: The phosphinoyl group likely reduces volatility and increases thermal stability. Its electrophilic aldehyde can participate in reactions like aldol condensations, with the phenyl groups providing steric hindrance for stereoselective outcomes.
  • Phenyl Acetaldehyde Dimethyl Acetal : The acetal group renders the compound inert under basic conditions but hydrolyzes in acidic environments to release acetaldehyde. This property is exploited in controlled-release flavor applications .
  • Acetaldehyde : Highly reactive and volatile, prone to oxidation (forming acetic acid) and artifact formation in atmospheric studies (e.g., ozone interactions in Teflon systems) .

Data Tables

Compound Molecular Formula Functional Groups CAS Number Key Applications Stability Profile
(Diphenyl-phosphinoyl)-acetaldehyde C₁₄H₁₃O₂P Aldehyde, Phosphinoyl N/A Organic synthesis, catalysis High thermal stability
Phenyl Acetaldehyde Dimethyl Acetal C₁₀H₁₄O₂ Acetal, Aromatic 101-48-4 Flavoring, fragrances Acid-labile, stable in base
Acetaldehyde C₂H₄O Aldehyde 75-07-0 Wine production, intermediates Volatile, oxidation-prone

Research Findings

  • Acetaldehyde in Wine : Concentrations vary significantly (11–150 mg/L) based on yeast strain and vinification techniques. S. cerevisiae strains classified as "high acetaldehyde producers" are pivotal in sherry production .
  • Artifact Formation : Acetaldehyde levels in atmospheric studies increase by 2–8 ppb due to ozone interactions with Teflon tubing, complicating environmental measurements .

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